molecular formula C22H22N2O2S B2853024 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034247-77-1

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2853024
CAS No.: 2034247-77-1
M. Wt: 378.49
InChI Key: NGZNQCNLHYQOHE-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as BQBE, is a novel compound that has been investigated for its potential applications in scientific research. This molecule contains a pyrrolidine ring, a quinoline ring, and a benzylthio group, making it a unique and complex structure.

Scientific Research Applications

Catalytic Behavior in Ethylene Reactivity

The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, related to the queried chemical structure, has been synthesized to prepare a series of compounds that coordinate with iron(II) and cobalt(II) dichloride, forming complexes. These complexes have shown good catalytic activities for ethylene reactivity, including oligomerization and polymerization, upon activation with methylaluminoxane (MAO). The catalytic activity was particularly high with iron complexes and moderate with cobalt analogues towards ethylene oligomerization, highlighting the potential application of these compounds in catalysis and polymer production (Sun et al., 2007).

Potential Anti-Cancer Properties

A newly synthesized derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrated high antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II (topo II), and blocking the cell cycle in the G(2)/M phase, suggesting potential as an anti-cancer agent. The compound's ability to induce probable cell death via apoptosis further underscores its application in cancer research and therapy (Via et al., 2008).

Structural and Molecular Characterization

The structural characterization of a molecule closely related to the queried compound, 1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone, provided insights into the molecular configuration. The analysis revealed the planarity of the quinoline unit and the specific dihedral angles within the molecule, contributing to our understanding of such compounds' structural properties and potential reactivity or interaction mechanisms (Thiruvalluvar et al., 2007).

Synthesis of Novel Compounds

Another study focused on the synthesis and reactions of some 2-methyl-4-oxo-4H-1-benzopyrans and their derivatives, providing a methodology for converting these compounds to various functional derivatives. This research highlights the versatility of similar structures in synthesizing new compounds with potential applications in material science, pharmaceuticals, and organic chemistry (Ibrahim et al., 2002).

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-22(16-27-15-17-6-2-1-3-7-17)24-13-12-19(14-24)26-21-11-10-18-8-4-5-9-20(18)23-21/h1-11,19H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZNQCNLHYQOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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